molecular formula C19H13BrN2O2S B14604709 N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide CAS No. 58554-32-8

N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide

Cat. No.: B14604709
CAS No.: 58554-32-8
M. Wt: 413.3 g/mol
InChI Key: QBVHNBJGVPLDOD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 4-bromobenzenecarbothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The resulting intermediate is then treated with an amine, such as naphthylamine, to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide is unique due to the presence of the bromobenzenecarbothioyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .

Properties

CAS No.

58554-32-8

Molecular Formula

C19H13BrN2O2S

Molecular Weight

413.3 g/mol

IUPAC Name

N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide

InChI

InChI=1S/C19H13BrN2O2S/c20-14-10-8-13(9-11-14)18(25)22-19(24)21-17(23)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,21,22,23,24,25)

InChI Key

QBVHNBJGVPLDOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=O)NC(=S)C3=CC=C(C=C3)Br

Origin of Product

United States

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